Gadolinium--platinum (1/1)
Description
Significance in Advanced Materials Science
Gadolinium-platinum intermetallic compounds are part of the larger family of rare earth-transition metal (RE-TM) intermetallics. These materials are of significant interest due to the unique interplay between the localized 4f electrons of the rare earth elements and the itinerant d-electrons of the transition metals. This interaction gives rise to a diverse range of magnetic and electronic properties, making them candidates for applications in magnetic refrigeration, data storage, and spintronic devices. The specific properties of each compound are highly dependent on its stoichiometry and crystal structure.
Overview of Rare Earth-Transition Metal Intermetallics in Contemporary Research
Contemporary research into RE-TM intermetallics is vibrant and expansive. mdpi.com Scientists are exploring these compounds for their potential as permanent magnets, magnetocaloric materials for environmentally friendly cooling technologies, and as platforms for studying fundamental physical phenomena like heavy fermion behavior and quantum criticality. aps.org The ability to tune their properties by substituting different rare earth or transition metals, or by creating ternary and quaternary compounds, makes this a rich area for materials discovery. mdpi.com
Scope of Academic Research on the Gadolinium-Platinum System
The gadolinium-platinum binary system has been investigated across various compositions, leading to the identification of multiple stable intermetallic phases, such as GdPt₂, GdPt₃, and Gd₂Pt. Much of the recent academic focus has shifted towards ternary Gd-Pt based compounds like GdPt₂In, GdPt₂Sn, and GdPtBi, which exhibit complex magnetic and transport properties. researchgate.netaps.org In contrast, the equiatomic GdPt (1/1) phase, while structurally characterized, has received comparatively less attention in recent literature, particularly concerning its detailed physical properties.
Structure
2D Structure
Properties
CAS No. |
12160-93-9 |
|---|---|
Molecular Formula |
GdPt |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
gadolinium;platinum |
InChI |
InChI=1S/Gd.Pt |
InChI Key |
QHSZLMGBMCOLEU-UHFFFAOYSA-N |
Canonical SMILES |
[Gd].[Pt] |
Origin of Product |
United States |
Synthesis Methodologies and Crystal Growth Techniques
Bulk Single Crystal Growth Techniques
The production of large, high-quality single crystals is crucial for investigating the intrinsic physical properties of materials without the influence of grain boundaries. For intermetallic compounds like GdPt, the Czochralski method is a prominent technique.
The Czochralski method, also known as crystal pulling, is a widely used technique for obtaining large single crystals of metals, semiconductors, and intermetallic compounds. wikipedia.orginc42.com The process involves melting the constituent materials in a crucible and then slowly pulling a seed crystal from the melt. pvatepla-cgs.com By carefully controlling the temperature gradients, pulling rate, and rotation speed, a large, cylindrical single crystal ingot can be grown from the melt. wikipedia.orgpvatepla-cgs.com
For reactive intermetallic compounds, such as those containing gadolinium, a modified Czochralski method is often employed. icm.edu.pl This typically involves using a protective inert atmosphere, such as high-purity argon, to prevent oxidation and contamination of the melt. icm.edu.pl A levitated melt in a cold crucible can also be used to minimize reactions with the crucible material. researchgate.net In the case of growing Gd-Pt compounds, a non-reactive crucible material like tungsten or a suitable ceramic would be necessary.
Table 1: Typical Parameters for Czochralski Growth of Intermetallic Compounds
| Parameter | Description | Typical Value/Range |
|---|---|---|
| Atmosphere | Inert gas to prevent oxidation | High-purity Argon icm.edu.pl |
| Crucible | Material that does not react with the melt | Cold crucible (levitated melt) researchgate.net |
| Seed Crystal | A small single crystal to initiate growth | GdPt or a material with a similar crystal structure |
| Pulling Rate | The speed at which the crystal is pulled from the melt | 0.1 mm/min icm.edu.pl |
| Rotation Speed | Rotation of the seed crystal to ensure uniform growth | Varies, typically a few rpm |
| Melt Temperature | Slightly above the melting point of the compound | Dependent on the specific Gd-Pt phase diagram |
Polycrystalline Material Synthesis Routes
For applications where single crystals are not a necessity, polycrystalline forms of GdPt can be synthesized through more straightforward methods like arc-melting.
Arc-melting is a common and effective method for synthesizing polycrystalline intermetallic compounds. ub.edu The process involves melting the constituent elements, in this case, high-purity gadolinium and platinum, in the desired stoichiometric ratio using an electric arc. ub.edu The melting is carried out in a water-cooled copper hearth under an inert atmosphere, typically argon, to prevent contamination. ub.edurutgers.edu To ensure homogeneity of the resulting alloy, the ingot is typically flipped and remelted several times. ub.edu
The high temperatures achievable with arc-melting (over 3000 °C) ensure that even refractory metals are completely melted, leading to a good mixture of the elements. rutgers.edurutgers.edu However, the rapid and non-homogeneous cooling after the arc is turned off can result in a disordered crystal structure and internal stresses. ub.edu
To improve the crystallinity and relieve internal stresses, a subsequent annealing step is crucial. The as-cast GdPt ingot is sealed in an evacuated quartz tube and heated in a furnace at a specific temperature for an extended period. The annealing temperature and duration are critical parameters that depend on the phase diagram of the Gd-Pt system. For platinum, annealing temperatures can range from 300°C to 1450°C, depending on the desired level of recovery of its physical properties. nist.gov For intermetallic compounds, the annealing temperature is typically a significant fraction of the melting temperature.
Table 2: Arc-Melting and Annealing Process for Polycrystalline GdPt
| Stage | Parameter | Description |
|---|---|---|
| Arc-Melting | Starting Materials | High-purity Gadolinium and Platinum |
| Atmosphere | High-purity Argon ub.edu | |
| Melting | Repeated melting and flipping for homogeneity ub.edu | |
| Annealing | Encapsulation | Sealed in an evacuated quartz tube |
| Temperature | Dependent on the Gd-Pt phase diagram | |
| Duration | Several days to weeks |
Electrochemical synthesis in molten salts offers an alternative route for producing metallic alloys. This method is particularly advantageous as it can be carried out at temperatures lower than the melting points of the constituent metals and allows for good control over the product's composition and morphology. Molten salts have a wide electrochemical window, enabling reactions that are not possible in aqueous solutions. youtube.com
For the synthesis of GdPt, a molten salt electrolyte, such as a mixture of GdF₃ and LiF, could be used. google.com In this process, a gadolinium-containing compound, like Gd₂O₃, is dissolved in the molten salt. google.com By applying a direct current between an anode (e.g., graphite) and a cathode, gadolinium ions are reduced and deposited at the cathode. rsc.org If the cathode is made of platinum, the deposited gadolinium can directly alloy with it to form a Gd-Pt compound. Alternatively, both gadolinium and platinum ions can be co-deposited onto an inert cathode.
A patent for preparing a gadolinium-iron alloy describes using a GdF₃-LiF molten salt system with gadolinium oxide as the raw material at temperatures between 900-1150 °C. google.com A similar approach could be adapted for the Gd-Pt system. Research on platinum-neodymium nanoalloys has also demonstrated the feasibility of molten-salt electrochemical deoxidation of metal oxide precursors to form Pt-rare earth alloys. nih.gov
Table 3: Conceptual Parameters for Electrochemical Synthesis of GdPt | Parameter | Description | | --- | --- | | Electrolyte | Molten salt mixture | e.g., GdF₃-LiF google.com | | Gadolinium Source | Gadolinium compound dissolved in the electrolyte | e.g., Gd₂O₃ google.com | | Anode | Inert or consumable electrode | Graphite google.com | | Cathode | Platinum or an inert material | Platinum | | Temperature | Operating temperature of the electrolytic cell | 900-1150 °C google.com | | Atmosphere | Inert atmosphere to prevent oxidation | Argon |
Thin Film and Nanomaterial Fabrication
For applications in microelectronics and catalysis, GdPt is often required in the form of thin films or nanomaterials. Sputtering is a versatile physical vapor deposition technique for this purpose.
Co-sputtering is a method used to deposit thin films of alloys or composite materials from multiple sources simultaneously. vaccoat.com To produce Pt-Gd thin films, targets of pure platinum and gadolinium are placed in a vacuum chamber. researchgate.net An inert gas, typically argon, is introduced into the chamber, and a high voltage is applied to create a plasma. The energetic argon ions bombard the targets, ejecting atoms of platinum and gadolinium, which then deposit onto a substrate placed in the chamber. youtube.com
The composition of the resulting Pt-Gd thin film can be precisely controlled by adjusting the relative sputtering rates of the two targets, which is typically achieved by varying the power supplied to each sputtering gun. researchgate.net The substrate can be heated or cooled to influence the microstructure and crystallinity of the deposited film. This technique allows for the creation of homogeneous alloy films, and by varying the deposition parameters, metastable phases not present in the bulk phase diagram can sometimes be formed. researchgate.net The resulting thin films can have low surface roughness and a preferred crystal orientation, which are desirable for many applications. whiterose.ac.uk
Table 4: Co-Sputtering Parameters for Pt-Gd Thin Films
| Parameter | Description | Typical Value/Range |
|---|---|---|
| Targets | Materials to be sputtered | High-purity Platinum and Gadolinium |
| Substrate | Material onto which the film is deposited | e.g., Silicon, Glass whiterose.ac.uk |
| Atmosphere | Sputtering gas | High-purity Argon |
| Base Pressure | Vacuum level before introducing sputtering gas | < 10⁻⁶ Torr |
| Sputtering Power | Power applied to each target to control deposition rate | Varied to achieve desired stoichiometry researchgate.net |
| Substrate Temperature | Temperature of the substrate during deposition | Room temperature to several hundred °C |
Chemical Synthesis of Platinum-Rare Earth Metal Nanoalloys
The chemical synthesis of platinum-rare earth (Pt-RE) metal nanoalloys, such as Gadolinium-platinum (1/1), presents a significant challenge in materials science. acs.org This difficulty primarily arises from the large differences in the standard reduction potentials between platinum and highly oxophilic rare earth metals. acs.org The strong affinity of rare earth elements for oxygen makes their reduction and alloying with platinum under typical synthesis conditions problematic. dtu.dk
Despite these challenges, Pt-RE nanoalloys are highly sought after, particularly for their exceptional catalytic activity in reactions like the oxygen reduction reaction (ORR), which is crucial for technologies such as proton-exchange membrane fuel cells (PEMFCs). researchgate.net To overcome the synthetic hurdles, researchers have developed innovative chemical routes that enable the formation of these advanced materials with tunable compositions and particle sizes. acs.orgacs.org A key strategy involves the in situ formation of a protective network that stabilizes the reactive rare earth metal ions, allowing for subsequent reduction and alloying under controlled conditions. dtu.dkacs.org This approach has paved the way for creating bimetallic nanoparticles with desired crystalline phases and sizes, which are critical for their catalytic performance. dtu.dk
Metal-Organic Frameworks (MOFs) have emerged as a promising class of precursors for the synthesis of bimetallic nanoparticles. MOFs are porous, crystalline coordination polymers constructed from metal ions or clusters linked by organic bridging ligands. nih.gov Their well-defined structure, high surface area, and the ability to incorporate multiple types of metal ions at an atomic level make them ideal templates for creating nanoalloys. nih.gov
The synthesis of a gadolinium(III)-based porous MOF has been successfully demonstrated using a fluorescent linker, resulting in a stable, three-dimensional structure. nih.gov Such Gd-based MOFs can serve as precursors for Gd-Pt nanoalloys. nih.govnih.gov The general strategy involves synthesizing a MOF that contains a precise stoichiometric ratio of the desired metals (in this case, gadolinium and platinum). This is followed by a thermal treatment (pyrolysis) under a controlled atmosphere. The organic linker is decomposed, leaving behind a carbonaceous support, while the atomically dispersed metal ions are reduced and coalesce into the desired bimetallic nanoalloy particles. This method offers excellent control over the final composition and structure of the nanoparticles.
Table 1: Characteristics of a Gadolinium-Based MOF for Precursor Synthesis
| Property | Description | Source |
|---|---|---|
| Structure | Three-dimensional interpenetrated structure with one-dimensional open channels. | nih.gov |
| Components | Gd(III) ions and a fluorescent organic linker (pDBI). | nih.gov |
| Stability | High thermal stability, excellent water stability, and stable in organic solvents and mild acids/bases. | nih.gov |
| Porosity | Exhibits high porosity with retention of crystallinity after processing. | nih.gov |
A universal and scalable solid-state chemical route has been developed for synthesizing Pt-RE nanoalloys. dtu.dkresearchgate.net This method effectively circumvents the challenges posed by the disparate properties of platinum and rare earth metals. researchgate.net The process begins with mixing the metal precursors, typically hydrated metal salts of platinum and gadolinium, with a nitrogen-rich organic compound and a high-surface-area carbon support. dtu.dk
Upon heating, a series of consecutive chemical and physical processes occurs. researchgate.net Initially, the nitrogen-rich precursor polymerizes, and the metal ions become atomically embedded and coordinated within an in-situ-formed carbon-nitrogen (C-N) network. dtu.dkacs.org This network acts as a stable intermediate compound, rendering the highly reactive rare earth ions insensitive to oxygen and water. acs.orgacs.org
Subsequent heat treatment at elevated temperatures (e.g., above 550 °C) in a mild reducing atmosphere, such as dilute hydrogen (e.g., 3.3% H₂/Ar), causes the C-N network to collapse. acs.org During this stage, a crucial intermediate, rare earth carbodiimide (B86325) (RE₂(CN₂)₃), is formed alongside metallic platinum nanoparticles. acs.orgacs.org The negative alloying free energy thermodynamically drives the reduction of the rare earth carbodiimide and its subsequent alloying with the platinum particles, resulting in the formation of the desired Pt-RE nanoalloys on the carbon support. dtu.dkresearchgate.net This method allows for the synthesis of various intermetallic phases, such as Pt₅RE, with control over particle size. researchgate.net
Table 2: Key Stages of the Solid-State Synthesis of Pt-RE Nanoalloys
| Stage | Process Description | Key Intermediates/Products | Source |
|---|---|---|---|
| 1. Mixing | Precursors (metal salts, nitrogen-rich compound, carbon support) are mixed. | Solid-state precursor mixture | dtu.dk |
| 2. Network Formation | Heat treatment leads to the in-situ formation of a C-N network with atomically coordinated Pt and RE ions. | Pt–RE–NC compound | dtu.dkacs.org |
| 3. Decomposition & Reduction | Further heating (>550 °C) in a reducing atmosphere collapses the network. | Pt nanoparticles, RE carbodiimides (RE₂(CN₂)₃) | acs.orgacs.org |
| 4. Alloying | The reduction of RE is driven by the alloying reaction with Pt. | Pt-RE nanoalloys on carbon support | dtu.dkresearchgate.net |
A novel synthesis route utilizing sodium vapor has been successfully employed for the production of intermetallic Pt-RE compound nanoparticles. nih.gov While demonstrated specifically for a Pt₅Ce compound, the principle is applicable to other rare earth elements like gadolinium. This method involves the reduction of a mixture of metal chlorides (e.g., PtCl₂ and GdCl₃) by sodium. nih.gov
In a modified approach designed to create highly dispersed nanoparticles, the metal precursors are first supported on a high-surface-area material like carbon powder. Sodium vapor is then supplied to the vicinity of the supported metal sources. nih.gov The potent reducing power of sodium vapor effectively reduces the metal chlorides to their metallic states at an elevated temperature, leading to the direct formation of the intermetallic Pt-Gd nanoparticles on the support material. nih.gov A key advantage of using sodium vapor, as opposed to molten sodium, is the suppression of significant particle growth, which allows for the synthesis of small nanoparticles (e.g., around 6 nm) with high dispersity. nih.gov
Physical Properties of Gdpt
Magnetic Properties
The magnetic behavior of GdPt is primarily dictated by the large magnetic moment of the Gd³⁺ ion.
GdPt exhibits ferromagnetic ordering at low temperatures. Above a critical temperature, known as the Curie temperature (TC), the thermal energy overcomes the magnetic exchange interactions, and the material transitions to a paramagnetic state. nih.gov There is some variance in the reported Curie temperature for GdPt in the literature, with values cited between 36 K and 46.5 K.
Detailed magnetization studies, which involve measuring the magnetic moment of a material as a function of temperature and applied magnetic field, provide insight into its magnetic state. Such measurements can confirm the Curie temperature and determine key parameters like the saturation magnetization. While magnetization as a function of temperature has been used to identify the TC, comprehensive M-H (magnetization versus field) and M-T (magnetization versus temperature) curves for GdPt are not widely available in the surveyed academic literature.
Thermal Properties
Thermal properties, such as specific heat capacity, are vital for understanding the vibrational (phononic) and electronic contributions to a material's energy states, and for revealing phase transitions.
Specific heat capacity is the amount of heat required to raise the temperature of a unit mass of a substance by one degree. mdpi.com Measurements as a function of temperature are particularly useful for detecting phase transitions, like the ferromagnetic-to-paramagnetic transition, which typically appears as a lambda-shaped anomaly at the ordering temperature. libretexts.org Despite its importance, specific experimental data for the heat capacity of the GdPt (1/1) compound is not extensively reported in the scientific literature.
Electronic and Transport Properties
The electronic and transport properties of a material describe how it responds to an electric field and how charge carriers move through its lattice.
Electrical resistivity is a fundamental property that measures how strongly a material opposes the flow of electric current. In magnetic metals, the resistivity is often influenced by the scattering of conduction electrons off the magnetic moments. A change in the slope or a distinct anomaly in the resistivity-versus-temperature curve is often observed at the magnetic ordering temperature. youtube.com However, specific experimental data on the electrical resistivity of the GdPt (1/1) intermetallic compound are not readily found in the reviewed literature.
The electronic structure, often represented by a band structure diagram, describes the allowed energy levels for electrons in a material and is fundamental to understanding its electronic and magnetic properties. It can be calculated using theoretical methods like Density Functional Theory (DFT). aps.org Such calculations can predict whether a material is a metal, semiconductor, or insulator. For GdPt, a detailed, experimentally verified electronic band structure has not been widely published, distinguishing it from more heavily studied related compounds like GdPtBi. aps.org
Electronic Structure Investigations
Electronic Configuration of Gadolinium in Intermetallic Compounds
The foundational electronic configuration of a neutral, gaseous gadolinium (Gd) atom is [Xe] 4f⁷ 5d¹ 6s². testbook.comshef.ac.uk This configuration is notable for its half-filled 4f shell, which contains seven unpaired electrons, and is a primary source of gadolinium's strong magnetic moment. testbook.comshef.ac.uk The electrons are arranged in shells as 2, 8, 18, 25, 9, 2. shef.ac.uk
In most of its compounds, including intermetallic alloys, gadolinium typically exists in the trivalent state (Gd³⁺). byjus.comrsc.org This state arises from the loss of the single 5d and two 6s valence electrons. The resulting electronic configuration for the Gd³⁺ ion is [Xe] 4f⁷. The exceptional stability of the half-filled 4f orbital is a driving factor for this trivalent nature. This stable, localized 4f⁷ configuration means that the magnetic properties of gadolinium compounds are dominated by the seven unpaired 4f electrons.
First-Principles Electronic Structure Calculations (e.g., Density Functional Theory)
To move beyond a simple ionic model, first-principles calculations, particularly those based on Density Functional Theory (DFT), are employed. wikipedia.orgsynopsys.com DFT is a computational quantum mechanical method that investigates the electronic structure of many-body systems by using functionals of the electron density. wikipedia.org These ab initio (from first principles) calculations allow for the prediction of material properties without experimental input by solving for the system's ground state. synopsys.comosti.gov DFT has become a vital tool for modeling complex catalytic pathways and understanding chemical reactivity. mdpi.com
Due to the magnetic nature of gadolinium, calculations must account for electron spin. This is achieved through spin-polarized DFT, where the energies of spin-up and spin-down electrons are calculated separately. The choice of the exchange-correlation functional, which approximates the complex many-body effects, is critical for accuracy.
Commonly used schemes include the Generalized Gradient Approximation (GGA), with the Perdew-Burke-Ernzerhof (PBE) formulation being a prominent example. arxiv.orguci.edu GGA improves upon the Local Spin Density (LSD) approximation by considering the gradient of the electron density, making it more suitable for systems with the rapidly changing electron densities found in molecules and solids. uci.edu
For a more accurate description of the electronic band structure, especially the band gap in semiconductors and insulators, the Tran-Blaha modified Becke-Johnson potential (TB-mBJ) is often used in conjunction with GGA. researchgate.net This approach has proven effective in describing the electronic properties of various compounds. researchgate.netresearchgate.net In studies of strongly correlated systems like gadolinium compounds, a Hubbard U term is often added to the GGA functional (GGA+U) to better account for the strong on-site Coulomb interaction of the localized 4f electrons, as demonstrated in calculations for GdN and GdPtSb. researchgate.netaps.org
Table 1: Common DFT Functionals and Their Purpose
| Functional/Approximation | Full Name | Purpose |
| PBE-GGA | Perdew-Burke-Ernzerhof Generalized Gradient Approximation | Approximates exchange-correlation energy by considering the local electron density and its gradient. A standard for solid-state calculations. |
| TB-mBJ | Tran-Blaha modified Becke-Johnson | An exchange potential functional used to obtain more accurate band gaps in semiconductors and insulators. |
| GGA+U | Generalized Gradient Approximation + Hubbard U | Adds a parameter (U) to correct for the strong on-site Coulomb repulsion of localized d or f electrons, improving the description of strongly correlated materials. |
The electronic and magnetic properties of GdPt are fundamentally governed by the interaction between the orbitals of the constituent atoms. While the Gd 4f electrons are largely localized and considered core-like, they are not entirely isolated. researchgate.netresearchgate.net There is a significant degree of hybridization, or mixing, between the Gd 4f states, the Gd 5d valence states, and the Pt 5d valence states. researchgate.netunl.edu
This hybridization has several important consequences:
Mediated Exchange: The interaction between the localized 4f magnetic moments is not direct but is mediated through the more itinerant 5d conduction electrons. This is a form of indirect exchange coupling.
Band Structure Influence: The hybridization affects the electronic band structure near the Fermi level. researchgate.net In the related compound GdPtSb, calculations show that the states near the Fermi energy are dominated by contributions from the Gd-5d and Pt-5d orbitals. researchgate.net
Spin Polarization: The large magnetic moment of the half-filled Gd 4f shell induces a spin polarization in the surrounding electron sea. This means the itinerant electrons of the Gd 5d and Pt 5d bands also become spin-polarized, aligning their magnetic moments in response to the 4f moments.
Theoretical studies show that considering the 4f states as part of the band structure, rather than inert core states, is essential for accurately modeling these systems. researchgate.net
Studies on similar systems, such as permalloy doped with gadolinium, have experimentally demonstrated the significant impact of Gd on the spin polarization of the current-carrying electrons. nist.gov This effect is crucial for understanding phenomena like spin transport in spintronic devices and the nature of magnetic coupling in GdPt.
Experimental Probes of Electronic States
Experimental techniques are crucial for validating and refining the theoretical models of electronic structure. These methods provide direct measurements of electron energies, orbital occupancies, and local environments.
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the electronic structure of materials. nih.govelsevierpure.com It involves exciting a core electron to an unoccupied state by absorbing an X-ray photon. The resulting spectrum provides detailed information about the local atomic and electronic structure. nih.gov
The XAS spectrum is typically divided into two regions:
XANES (X-ray Absorption Near-Edge Structure): This region, close to the absorption edge, provides information on the oxidation state and local coordination geometry (e.g., symmetry of the local environment). nih.gov
EXAFS (Extended X-ray Absorption Fine Structure): The oscillations further past the edge reveal details about the local atomic environment, such as the number, type, and distance of neighboring atoms.
In the context of GdPt, XAS can be used to probe the unoccupied states of the Gd 5d orbitals. aps.org Theoretical calculations of XAS spectra, when compared with experimental results, can confirm predictions about the electronic structure, such as the strong anisotropy and final-state correlation effects that arise from the local environment. aps.org
Table 2: Overview of X-ray Absorption Spectroscopy (XAS)
| Technique | Information Probed |
| XANES | Oxidation state, local symmetry, unoccupied density of states. |
| EXAFS | Bond distances, coordination numbers, types of neighboring atoms. |
X-ray Photoelectron Spectroscopy (XPS) for Core Level Shifts and Valence States
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of the Gadolinium-platinum (1/1) compound, XPS provides critical insights into the electronic structure modifications that occur upon alloy formation.
While specific XPS data for the precise 1:1 stoichiometric Gadolinium-platinum compound is not extensively available in the public domain, studies on related platinum-gadolinium (PtₓGd) nanoalloys offer valuable insights. Research on carbon-supported PtₓGd nanoalloys indicates that the formation of the alloy significantly modifies the electronic structure of platinum. nih.gov The XPS spectra of these nanoalloys exhibit features characteristic of the metallic states of both platinum and gadolinium. nih.gov Notably, the binding energy of the Pt 4f core level is observed to be downshifted compared to pure platinum supported on carbon. nih.gov This negative shift is a clear indication of electronic modification, suggesting a net charge transfer to platinum from gadolinium, which is the more electropositive element.
This phenomenon is a common feature in intermetallic compounds where the constituent elements have a significant difference in electronegativity. The charge transfer alters the local electronic environment of the atoms, leading to shifts in the binding energies of their core electrons. These core level shifts are a direct probe of the change in the chemical state and bonding environment of the elements upon compound formation.
In a hypothetical scenario for GdPt (1/1), one would expect to observe shifts in the binding energies of both the Gd and Pt core levels relative to their pure metallic states. The direction and magnitude of these shifts would provide quantitative information about the charge redistribution within the alloy.
Table 1: Illustrative XPS Core Level Binding Energy Shifts in GdPt (1/1)
| Element | Core Level | Binding Energy in Pure Metal (eV) | Expected Shift in GdPt (1/1) | Rationale |
| Gadolinium (Gd) | 3d₅/₂ | ~1186 | Positive Shift | Gd is more electropositive and donates electron density. |
| Platinum (Pt) | 4f₇/₂ | ~71.1 | Negative Shift | Pt is more electronegative and accepts electron density. |
Note: The values in this table are illustrative and based on general principles of XPS on intermetallic compounds. Actual experimental values would be required for a precise quantitative analysis.
Furthermore, the valence band spectra of GdPt would be a hybridization of the Gd 5d and Pt 5d electronic states. The analysis of the valence band provides information about the density of states near the Fermi level, which is crucial for understanding the material's electrical and magnetic properties. Studies on other intermetallic compounds have shown that the valence band spectra can reveal the degree of d-band filling and the formation of new electronic states resulting from the hybridization of the constituent elements' orbitals. researchgate.netresearchgate.net
Topological Electronic Structures in Ternary Gadolinium-Platinum Compounds
The interplay of strong spin-orbit coupling, magnetism, and crystal symmetry in compounds containing heavy elements like platinum and magnetic rare earths like gadolinium can give rise to topologically non-trivial electronic states. While the focus of this article is the binary GdPt (1/1) compound, the exploration of ternary gadolinium-platinum compounds has revealed exciting topological phenomena.
A prominent example is the half-Heusler compound Gadolinium-platinum-bismuth (GdPtBi) . This material has been identified as a magnetic-field-induced Weyl semimetal. researchgate.netaps.org In the absence of a magnetic field, GdPtBi is a zero-gap semiconductor. aps.org However, the application of a magnetic field, or the presence of an internal exchange field from the magnetic gadolinium atoms, lifts the spin degeneracy of the electronic bands. researchgate.net This splitting leads to the formation of Weyl points, which are points where non-degenerate bands cross linearly in the momentum space. researchgate.net These Weyl points act as sources or sinks of Berry curvature and are the hallmark of a Weyl semimetal.
The topological nature of the electronic structure in GdPtBi manifests in distinct transport properties, such as a large anomalous Hall effect and a negative longitudinal magnetoresistance, which is a signature of the chiral anomaly. researchgate.netaps.org The anomalous Hall effect in GdPtBi is dominated by the Berry curvature contribution arising from the Weyl points. aps.org
Band structure calculations for GdPtBi have shown that the exchange field from the gadolinium 4f moments is crucial for inducing the Weyl points. researchgate.net The arrangement and chirality of these Weyl points in the Brillouin zone are dependent on the direction of the magnetic field. researchgate.net
Another relevant ternary compound is Gadolinium-platinum-boron (GdPt₂B) , which possesses a chiral crystal structure. researchgate.netarxiv.org The combination of a chiral lattice and magnetic order can lead to complex magnetic textures and potentially topological electronic and magnetic states. While its topological properties are still under investigation, the ferromagnetic interactions and the chiral nature of GdPt₂B make it a promising candidate for exploring novel topological phenomena. researchgate.netarxiv.org
Furthermore, studies on ternary compounds like Gadolinium-platinum-indium (GdPt₂In) and Gadolinium-platinum-tin (GdPt₂Sn) have detailed their crystal structures and magnetic properties. researchgate.net These compounds provide a platform for tuning the interplay between structural and magnetic parameters, which is essential for designing and discovering new materials with topological electronic structures.
Table 2: Investigated Ternary Gadolinium-Platinum Compounds with Potential Topological Properties
| Compound | Formula | Crystal Structure | Key Findings |
| Gadolinium Platinum Bismuth | GdPtBi | Half-Heusler | Magnetic-field-induced Weyl semimetal, anomalous Hall effect, chiral anomaly. researchgate.netaps.org |
| Gadolinium Platinum Boron | GdPt₂B | Chiral (CePt₂B-type) | Ferromagnetic interactions in a chiral lattice, potential for topological magnetic states. researchgate.netarxiv.org |
| Gadolinium Platinum Indium | GdPt₂In | ZrPt₂Al-type | Ferromagnetic ordering, platform for studying structure-property relationships. researchgate.net |
| Gadolinium Platinum Tin | GdPt₂Sn | ZrPt₂Al-type | Detailed crystal structure, allows for comparative studies with GdPt₂In. researchgate.net |
Magnetic Properties and Phenomena
Magnetic Ordering Transitions
The arrangement of magnetic moments in gadolinium-platinum compounds at low temperatures can be ferromagnetic, antiferromagnetic, or exhibit more complex structures like canted antiferromagnetism and ferrimagnetism. These orderings are dictated by the exchange interactions between the gadolinium ions, which can be mediated by the conduction electrons (RKKY interaction) or influenced by the specific crystal structure.
Ferromagnetic Order
Ferromagnetism, the parallel alignment of magnetic moments, is observed in several gadolinium-platinum intermetallic compounds. This ordering leads to a spontaneous magnetic moment below a critical temperature known as the Curie temperature (TC).
GdPt₂In: This compound exhibits ferromagnetic ordering at a Curie temperature of 27.7(2) K. arxiv.org Magnetic susceptibility measurements show Curie-Weiss behavior with an experimental magnetic moment of 8.06(2) μB per gadolinium atom, which is close to the theoretical value for a free Gd³⁺ ion. arxiv.org
GdPt₂B: Exhibiting a chiral crystal structure, GdPt₂B is dominated by ferromagnetic interactions and undergoes a magnetic transition at 87 K. arxiv.orgresearchgate.netarxiv.orgsces2023.org The magnetic phase diagram of this compound is complex, with a field-polarized ferromagnetic region and another magnetically ordered region, which is suggestive of chiral helimagnetism. arxiv.orgresearchgate.netarxiv.orgsces2023.orgaps.orgaps.org
GdPt₅: Research on two-dimensional surface alloys has revealed ferromagnetic behavior in DyPt₂ and suggests that rare earth-platinum alloys, including those with gadolinium, can exhibit ferromagnetism with low Curie temperatures. acs.org
GdPt₄In: While specific data for GdPt₄In is not readily available, the behavior of similar Gd-Pt-In compounds suggests that it may also exhibit ferromagnetic ordering.
| Compound | Curie Temperature (TC) | Magnetic Moment (μB/Gd atom) | Crystal Structure |
| GdPt₂In | 27.7(2) K arxiv.org | 8.06(2) arxiv.org | ZrPt₂Al-type |
| GdPt₂B | 87 K researchgate.netarxiv.orgsces2023.org | Not Specified | CePt₂B-type (chiral) arxiv.orgresearchgate.net |
Antiferromagnetic Order
In contrast to ferromagnetism, antiferromagnetic ordering involves the anti-parallel alignment of neighboring magnetic moments, resulting in a zero net magnetic moment in the simplest cases. This transition occurs at the Néel temperature (TN).
Gd-Pt-Bi Compounds: The half-Heusler compound GdBiPt is a candidate for an antiferromagnetic topological insulator. It exhibits antiferromagnetic ordering with a Néel temperature of 8.5 K. The magnetic structure consists of ferromagnetic sheets of gadolinium moments that are stacked antiferromagnetically. arxiv.org
Gd₂Pt₂O₇: This pyrochlore (B1171951) compound undergoes an antiferromagnetic ordering transition at 1.6 K, as indicated by a cusp in the DC magnetic susceptibility. aps.org
| Compound | Néel Temperature (TN) | Magnetic Structure Details |
| GdBiPt | 8.5 K arxiv.org | Ferromagnetic sheets stacked antiferromagnetically. arxiv.org |
| Gd₂Pt₂O₇ | 1.6 K aps.org | Antiferromagnetic ordering in a pyrochlore lattice. aps.org |
Canted Antiferromagnetism
Canted antiferromagnetism is a more complex magnetic ordering where the magnetic moments are not perfectly anti-parallel but are canted at an angle to each other. This results in a small net ferromagnetic moment.
GdPt₆Al₃: This compound, with a honeycomb network of Gd³⁺ ions, exhibits a canted antiferromagnetic structure below a transition temperature of 7.4 K. arxiv.orgresearchgate.net The canting of the antiferromagnetically ordered moments is proposed to result from the Dzyaloshinskii-Moriya interaction. This interaction arises from the lack of inversion symmetry at the midpoint between nearest-neighbor Gd³⁺ ions due to the presence of a Pt triangle within the Gd hexagon. researchgate.net The canting results in a small spontaneous moment of 0.1 μB per formula unit in the honeycomb plane. researchgate.net
| Compound | Magnetic Transition Temperature (Tm) | Spontaneous Moment (μB/f.u.) | Proposed Mechanism |
| GdPt₆Al₃ | 7.4 K arxiv.org | 0.1 researchgate.net | Dzyaloshinskii-Moriya interaction researchgate.net |
Macroscopic Magnetic Characterization
The magnetic properties of gadolinium-platinum compounds are experimentally investigated using various techniques that probe the material's response to an applied magnetic field. Among the most fundamental and widely used methods are AC and DC magnetic susceptibility measurements.
AC and DC Magnetic Susceptibility Measurements
Direct current (DC) magnetic susceptibility is measured by applying a constant magnetic field and measuring the resulting magnetization of the sample. qdusa.com It is a crucial tool for determining the type of magnetic ordering and the transition temperature. For instance, a sharp increase in susceptibility that saturates below a certain temperature is indicative of a ferromagnetic transition, while a cusp in the susceptibility often signals an antiferromagnetic transition. aps.orgqdusa.com
Alternating current (AC) magnetic susceptibility involves applying a small, oscillating magnetic field and measuring the in-phase (real part, χ') and out-of-phase (imaginary part, χ'') components of the magnetization. qdusa.comwikipedia.orgnationalmaglab.orgekb.eg The real part, χ', is a measure of the reversible magnetic behavior, while the imaginary part, χ'', provides information about energy dissipation processes within the material, such as those associated with domain wall motion in ferromagnets or spin-glass freezing. qdusa.comaps.org
In GdPt₂B , magnetic susceptibility measurements were key to identifying the magnetic transition at 87 K and revealing a possible spin reorientation within the ordered phase. arxiv.orgresearchgate.netarxiv.org
For Gd₂Pt₂O₇ , DC magnetic susceptibility measurements clearly showed a cusp at 1.6 K, indicating an antiferromagnetic transition. The bifurcation of the field-cooled and zero-field-cooled susceptibility curves below this temperature further characterizes the nature of the ordered state. aps.org
In the case of GdPt₆Al₃ , AC susceptibility measurements would be instrumental in probing the dynamics of the canted antiferromagnetic state.
For Gd-Pt-Bi compounds like GdBiPt, AC and DC susceptibility are used to confirm the Néel temperature and investigate the nature of the antiferromagnetic state. arxiv.org
The frequency dependence of the AC susceptibility can also provide valuable insights. A frequency-independent peak in χ' is typically associated with a long-range magnetic ordering, whereas a frequency-dependent peak can indicate spin-glass behavior or superparamagnetism. qdusa.com
Curie-Weiss Behavior Analysis and Effective Magnetic Moments
In the paramagnetic region at high temperatures, the magnetic susceptibility of gadolinium-platinum compounds typically follows the Curie-Weiss law. aps.orgwisc.eduaps.org Analysis of this behavior provides critical insights into the nature of magnetic interactions and the effective magnetic moment (μeff) of the gadolinium ions.
For instance, in the half-Heusler compound GdBiPt, the magnetic susceptibility (χ) conforms to the Curie-Weiss law in a temperature range of 50–300 K. aps.org The fit yields a negative Curie-Weiss temperature (θW) of -31.5 K, indicating dominant antiferromagnetic interactions between the Gd³⁺ moments. aps.org The calculated effective magnetic moment is 7.97 µB, which shows excellent agreement with the theoretical value of 7.94 µB expected for a free Gd³⁺ ion. aps.org The Gd³⁺ ion has a half-filled 4f shell (4f⁷), leading to a spin-only total angular momentum (S=7/2, L=0) and largely isotropic magnetic behavior. aps.orgmdpi.com
Similarly, the gadolinium pyrochlore Gd₂Pt₂O₇ exhibits Curie-Weiss behavior at high temperatures. aps.org A fit to the data between 50 K and 300 K results in a Curie-Weiss temperature of -12.1 K, again signifying antiferromagnetic coupling. aps.org The effective paramagnetic moment for Gd₂Pt₂O₇ was determined to be 7.830(5) µB, which is also close to the free-ion value. aps.org
| Compound | Curie-Weiss Temperature (θW) | Effective Magnetic Moment (μeff) | Reference |
|---|---|---|---|
| GdBiPt | -31.5 K | 7.97 µB | aps.org |
| Gd₂Pt₂O₇ | -12.1 K | 7.830 µB | aps.org |
| Elemental Gd (for comparison) | 317 K | 7.98 µB | aps.org |
Saturation Magnetization Characteristics
The saturation magnetization of gadolinium compounds is a measure of the maximum possible magnetic moment that can be achieved in a material at absolute zero. Gadolinium intermetallics typically achieve a saturation magnetization close to the theoretical value of 7 µB per Gd atom. researchgate.net
In the case of GdBiPt, neutron diffraction studies at 3.6 K revealed a Gd magnetic moment of 6.6(7) µB. aps.org When extrapolated to 0 K, this corresponds to a moment of 7.6(5) µB, a value comparable to the 7.55 µB reported for single-crystal elemental gadolinium. aps.orgaps.org This high value confirms that the orbital angular momentum is quenched, and the magnetism is primarily due to the spin of the seven unpaired 4f electrons. aps.org
| Material | Magnetic Moment (at low T) | Theoretical/Expected Moment | Reference |
|---|---|---|---|
| GdBiPt | 7.6(5) µB at 0 K | ~7.0 µB | aps.org |
| Elemental Gd | 7.55 µB | ~7.0 µB | aps.org |
Magnetic Phase Diagrams
The magnetic phase diagram of a material maps out its magnetic states as a function of temperature and applied magnetic field. Gadolinium-platinum compounds exhibit distinct magnetic ordering transitions at low temperatures.
GdBiPt undergoes a transition to an antiferromagnetic state below a Néel temperature (Tₙ) of 9 K. aps.org Neutron diffraction data below this temperature show the appearance of magnetic reflections that can be indexed as (n/2, n/2, n/2) for odd integers n, which indicates that the magnetic unit cell is doubled along the (111) direction relative to the crystallographic unit cell. aps.org The magnetic structure consists of ferromagnetic sheets of gadolinium moments that are stacked antiferromagnetically along the body diagonal. aps.org
The pyrochlore Gd₂Pt₂O₇ also orders antiferromagnetically, but at a lower temperature of Tₙ = 1.6 K. aps.org This transition is characterized as strongly first-order, evidenced by a sharp heat capacity anomaly and thermal hysteresis in the magnetic susceptibility. aps.org
Spin Dynamics and Inter-Atomic Interactions
Dzyaloshinskii-Moriya (DM) Interaction in Chiral Crystal Structures
The Dzyaloshinskii-Moriya interaction (DMI) is an antisymmetric exchange interaction that arises from the combination of spin-orbit coupling and a lack of inversion symmetry in the crystal structure. aps.orgnih.govnumberanalytics.com This interaction favors a canted or perpendicular alignment of neighboring magnetic spins, leading to the formation of complex, chiral magnetic structures such as skyrmions and helical spin spirals. arxiv.orgjps.jpiphy.ac.cn The DMI is particularly significant at the interface between heavy metals like platinum, which have strong spin-orbit coupling, and ferromagnetic materials. aps.orgarxiv.orgiphy.ac.cn In heterostructures such as Pt/Co/Gd, the interaction between the layers can induce novel magnetic behaviors. cnpem.br
While bulk DMI is forbidden by symmetry in centrosymmetric crystal structures like the pyrochlore Gd₂Pt₂O₇, it is allowed in non-centrosymmetric structures. aps.orgresearchgate.net The half-Heusler compound GdBiPt, for example, crystallizes in a non-centrosymmetric structure, making it a candidate for hosting bulk DMI, although direct experimental confirmation in this specific compound is pending. aps.org
Antisymmetric Exchange Interactions
The DMI is a specific form of antisymmetric exchange, which is mathematically expressed as HDM = D₁₂ · (S₁ × S₂), where D₁₂ is the Dzyaloshinskii vector and S₁ and S₂ are two neighboring spins. iphy.ac.cn This interaction competes with the more conventional symmetric Heisenberg exchange interaction (Hex = -J S₁ · S₂), which favors collinear (parallel or antiparallel) spin alignment. jps.jpiphy.ac.cn The interplay between these two interactions is what gives rise to non-collinear spin textures. jps.jpiphy.ac.cn The strength and direction of the Dzyaloshinskii vector are determined by the crystal symmetry. numberanalytics.com In layered systems, this interaction is often localized at the interfaces where inversion symmetry is broken. aps.orgarxiv.org
Spin Reorientation Phenomena
Spin reorientation is a phenomenon where the easy axis of magnetization in a material changes direction as the temperature changes. This occurs when the magnetic anisotropy constants of the material vary with temperature, causing a shift in the energetically favorable direction for spin alignment.
Spin-Phonon Coupling and Lattice Dynamics
The interplay between the magnetic moments of gadolinium ions and the vibrational modes of the crystal lattice, known as spin-phonon coupling, is a crucial aspect of the physical properties of Gadolinium-platinum (GdPt). Insights into this phenomenon can be drawn from studies on isostructural compounds like GdNi. In GdNi, a significant softening of the c44 shear elastic constant is observed as the temperature approaches the Curie temperature (T_C) from higher temperatures. This softening is a direct manifestation of the interaction between the crystalline electric field (CEF) of the gadolinium ion and the lattice structure.
Furthermore, the temperature dependence of elastic constants in such materials often reveals anomalies that are directly linked to their magnetic characteristics. The magneto-elastic interaction, which couples the magnetic order to the strain in the lattice, is of particular importance. This interaction is evident in the distinct changes observed in the bulk modulus and other elastic constants at the magnetic ordering temperature. The study of lattice dynamics through techniques like measurements of ultrasound velocity serves as a powerful method to investigate these magneto-elastic effects and the fundamental spin-phonon coupling.
Intrinsic Spin Shielding Effects in Platinum-Rare Earth Alloys
In platinum-rare earth alloys such as GdPt, the platinum atoms are not passive constituents but play a vital role in mediating the magnetic interactions. The extended 5d orbitals of platinum significantly interact with the localized 4f magnetic moments of the rare earth elements. This interaction gives rise to what can be described as an intrinsic spin shielding effect, where the electronic structure of platinum influences the magnetic environment of the gadolinium ions.
A key factor in determining the magnetic properties of GdPt is the strong hybridization between the Gd 5d and Pt 5d electronic states. This hybridization contributes to the indirect exchange interaction, of the Ruderman-Kittel-Kasuya-Yosida (RKKY) type, between the localized 4f moments of gadolinium, which is responsible for the ferromagnetic ordering in the compound. Consequently, the platinum atoms actively participate in and modify the magnetic interactions, providing the necessary medium for long-range magnetic order. This is a characteristic feature of many platinum-rare earth alloys.
Effects of External Stimuli on Magnetic Order
High Magnetic Field Behavior
The response of GdPt to strong external magnetic fields offers valuable insights into the nature and strength of its magnetic anisotropy and exchange interactions. Research on the broader class of equiatomic rare-earth-platinum (REPt) compounds, to which GdPt belongs, has uncovered complex magnetic behaviors under the influence of high magnetic fields.
For instance, studies on related compounds indicate that the magnetization process in high fields can be influenced by factors such as the crystalline electric field (CEF) and magneto-elastic interactions. While the saturation of magnetization is expected in ferromagnetic materials like GdPt at high fields, the approach to this saturation can be affected by these additional interactions. Although specific high-field magnetization data for GdPt is not detailed in the available literature, the behavior of other REPt compounds suggests that magnetic fields on the order of several Tesla are typically necessary to probe the full spectrum of magnetic phenomena. The magnetocaloric effect, which is the change in a material's temperature upon the application of a magnetic field, is also a significant area of investigation for these materials under high-field conditions.
Pressure Dependence of Magnetic Ordering Temperature
The application of external pressure serves as a potent tool for tuning the interatomic distances within a material, thereby influencing the magnetic exchange interactions. In the case of GdPt, the magnetic ordering temperature (T_ord) exhibits a sensitivity to applied pressure.
Investigations have demonstrated that for GdPt, the pressure derivative of the ordering temperature, denoted as dT_ord/dP, is negative. Specifically, the ordering temperature decreases with increasing pressure at a rate of -0.09 K/GPa. This behavior is in agreement with the RKKY model for indirect exchange interaction, where the strength of the interaction is oscillatory and dependent on the distance between the magnetic ions. The application of pressure modifies the Gd-Gd distance, leading to a change in the exchange interaction strength and, consequently, a shift in the ordering temperature.
| Property | Value |
| Pressure Derivative of T_ord (dT_ord/dP) | -0.09 K/GPa |
Hyperfine Field Studies (e.g., ¹⁵⁵Gd Mössbauer Spectroscopy)
Hyperfine interaction techniques, such as ¹⁵⁵Gd Mössbauer spectroscopy, offer a localized probe of the magnetic environment surrounding the gadolinium nucleus. These studies are instrumental in elucidating the electronic structure and magnetic properties of Gd-containing compounds like GdPt.
In the ¹⁵⁵Gd Mössbauer spectroscopy of GdPt, the primary parameters measured are the isomer shift (IS), the quadrupole splitting (QS), and the magnetic hyperfine field (H_hf). The isomer shift provides information regarding the s-electron density at the nucleus, while the quadrupole splitting is sensitive to the electric field gradient, which originates from the charge distribution within the crystal lattice. The magnetic hyperfine field is directly proportional to the local magnetic moment of the gadolinium ion.
For GdPt, the measured value of the magnetic hyperfine field at the ¹⁵⁵Gd nucleus at a temperature of 4.2 K is approximately -4.8 T. The negative sign signifies that the hyperfine field is oriented in the opposite direction to the Gd 4f magnetic moment. This hyperfine field arises from the core polarization of the Gd ion's own s-electrons and contributions from the polarized conduction electrons. The isomer shift in GdPt has been determined to be 0.49 mm/s relative to a SmPd₃ source, which provides insights into the chemical bonding and valence state of the gadolinium ion.
| Parameter | Value |
| Magnetic Hyperfine Field (H_hf) | -4.8 T |
| Isomer Shift (IS) | 0.49 mm/s |
Quantum Spin Excitations and Fluctuations
The collective excitations of the ordered spin system in a magnetic material are known as spin waves or magnons. In GdPt, these quantum spin excitations and their fluctuations contribute to the thermal demagnetization of the ordered state. The study of these excitations can yield detailed information about the exchange interactions and magnetic anisotropy.
While direct experimental data on the quantum spin excitations in GdPt from techniques like inelastic neutron scattering are not extensively documented in the available literature, the theoretical framework for understanding these phenomena in rare-earth intermetallics is well-established. The magnetic properties of GdPt are primarily dictated by the localized 4f electrons of the gadolinium ions, which interact through the indirect RKKY exchange mechanism. The spin waves in such a system are expected to have a dispersion relation that is determined by the Fourier transform of the exchange integrals.
Quantum fluctuations, which are zero-point fluctuations of the spin system, can also have an impact, particularly in systems with reduced dimensionality or competing interactions. However, for a three-dimensional ferromagnet like GdPt, which possesses a relatively high ordering temperature, the effects of quantum fluctuations are generally anticipated to be less pronounced in comparison to classical thermal fluctuations.
Thermodynamic Stability and Phase Equilibria
Determination of Gibbs Energy and Enthalpy of Formation
The thermodynamic stability of the intermetallic compound Gadolinium-Platinum (1/1) has been investigated through experimental methods. The Gibbs energy of formation (ΔG°f) for the equiatomic compound GdPt has been determined using solid-state galvanic cells with a CaF2 single crystal as the solid electrolyte. ias.ac.in In the temperature range of 925–1125 K, the Gibbs energy of formation for Gd0.50Pt0.50 can be expressed by the following equation:
ΔG°f (GdPt) = -104000 + 0.80 * T (±380) J/mol ias.ac.in
From this equation, the standard enthalpy of formation (ΔH°f) and the standard entropy of formation (ΔS°f) can be derived. The enthalpy of formation is the temperature-independent term, while the entropy of formation is the negative of the temperature-dependent term's coefficient.
A comprehensive dataset of experimentally measured standard enthalpies of formation for numerous intermetallic compounds has been compiled, which serves as a crucial resource for thermodynamic assessments. nih.gov Calorimetry is the direct experimental method for determining the standard enthalpy of formation, a fundamental property that dictates the phase stability of a compound. nih.gov
Thermodynamic Data for GdPt
| Thermodynamic Parameter | Value | Unit |
| Gibbs Energy of Formation (ΔG°f) | -104000 + 0.80 * T | J/mol |
| Enthalpy of Formation (ΔH°f) | -104000 | J/mol |
| Entropy of Formation (ΔS°f) | -0.80 | J/(mol·K) |
| Data derived from measurements in the temperature range of 925–1125 K. ias.ac.in |
Theoretical Prediction of Stability (e.g., Miedema's Model)
Miedema's model is a semi-empirical method used to predict the enthalpy of formation of alloys and intermetallic compounds. researchgate.net This model is based on the idea that the heat of formation can be described by the differences in electronegativity and electron density at the boundary of the atomic cells of the constituent elements. researchgate.net It has been noted that the enthalpies of formation for intermetallic compounds in the Gadolinium-Platinum system are in reasonable agreement with the predictions of Miedema's model. researchgate.net This suggests that the model can be a useful tool for estimating the stability of other potential compounds within this binary system.
The high thermodynamic stability of these alloys is attributed to the transfer of valence electrons to the electron gas of the alloy. researchgate.net The mixing behavior can be well-described by considering the difference in the Fermi levels of the components, the valency of the solute, and the size difference between the constituent atoms. researchgate.net
Phase Relations and Diagrams in the Platinum-Gadolinium System
The phase relationships in the platinum-gadolinium system have been studied, particularly in the platinum-rich portion up to the equiatomic composition (GdPt). ias.ac.in Investigations at 1100 K through X-ray diffraction and microscopic examination of quenched samples have identified several intermetallic compounds. ias.ac.in
Five distinct compounds have been confirmed in the Pt-GdPt region of the phase diagram:
GdPt₅
'GdPt₃' (a nonstoichiometric phase with a homogeneity range from 23 to 28 mol% Gd)
GdPt₂ (with a narrower nonstoichiometric range from 32 to 33 mol% Gd)
Gd₃Pt₄
GdPt ias.ac.in
The existence of these multiple stable intermetallic compounds indicates complex interactions between gadolinium and platinum. A full phase diagram for the entire Gd-Pt binary system would provide a complete map of the stable phases as a function of temperature and composition. learnmetallurgy.comlibretexts.orgderingerney.com The CALPHAD (CALculation of PHAse Diagrams) method is a powerful computational approach for developing thermodynamic databases and predicting phase diagrams for multicomponent systems, which could be applied to the Gd-Pt system to achieve a comprehensive understanding of its phase equilibria. thermocalc.comnih.gov
Identified Intermetallic Compounds in the Pt-Gd System
| Compound | Stoichiometry | Notes |
| GdPt₅ | 1:5 | - |
| 'GdPt₃' | ~1:3 | Nonstoichiometric (23-28 mol% Gd) |
| GdPt₂ | 1:2 | Nonstoichiometric (32-33 mol% Gd) |
| Gd₃Pt₄ | 3:4 | - |
| GdPt | 1:1 | Equiatomic compound |
| Based on studies at 1100 K. ias.ac.in |
Kinetic vs. Thermodynamic Stability Considerations
The stability of a compound can be considered from two perspectives: thermodynamic and kinetic. Thermodynamic stability refers to the relative Gibbs free energy of a compound compared to its constituent elements or other possible compounds. mdpi.com A large negative enthalpy of formation, as seen in GdPt, indicates high thermodynamic stability. researchgate.net
Kinetic stability, on the other hand, relates to the energy barrier that must be overcome for a compound to transform into a more stable state. nih.govnih.gov A compound can be thermodynamically unstable but kinetically stable if the activation energy for its decomposition is very high. This means that while a more stable configuration exists, the compound persists because the rate of transformation is extremely slow.
For intermetallic compounds like GdPt, thermodynamic stability is the primary indicator of its ability to form and exist under equilibrium conditions. mdpi.com The extremely exothermic mixing effects observed in the formation of Gd-Pd intermetallic phases, which are chemically similar to Gd-Pt, underscore the strong thermodynamic driving force for the formation of these types of compounds. researchgate.net However, the kinetic stability would be important in understanding the compound's behavior under non-equilibrium conditions, such as rapid cooling or in the presence of other reactive species.
Temperature-Dependent Thermodynamic Parameters (e.g., from Quasi-harmonic Debye Model)
The thermodynamic properties of a solid, such as heat capacity and thermal expansion, are dependent on temperature. The quasi-harmonic Debye model is a theoretical framework used to calculate these temperature-dependent properties. wikipedia.orgresearchgate.netwikipedia.orgunlv.edu This model treats the vibrations of the atoms in a crystal lattice as phonons and extends the harmonic approximation by considering the volume dependence of the phonon frequencies. wikipedia.orgunlv.edu
By calculating the Helmholtz free energy as a function of volume and temperature, other thermodynamic parameters can be derived. unlv.edu The model can predict the low-temperature dependence of the heat capacity, which is proportional to T³, and approaches the Dulong-Petit law at high temperatures. wikipedia.org
While no specific application of the quasi-harmonic Debye model to the Gadolinium-Platinum (1/1) compound was found in the reviewed literature, this model is a powerful tool for predicting the thermal behavior of crystalline solids. researchgate.netresearchgate.net Its application to GdPt would allow for the calculation of its heat capacity, thermal expansion coefficient, and other temperature-dependent thermodynamic functions, providing a more complete understanding of its properties over a range of temperatures.
Advanced Spectroscopic Characterization Techniques
Neutron Scattering Spectroscopy
Elastic Neutron Scattering for Magnetic Order Determination
Elastic neutron scattering, where the kinetic energy of the scattered neutron is the same as the incident neutron, is the primary method for determining the magnetic structure of a crystalline material. wikipedia.orgaps.org By analyzing the diffraction pattern of neutrons scattered from a sample, it is possible to determine the arrangement and orientation of magnetic moments in the crystal lattice. wikipedia.org
A review of the scientific literature reveals a lack of specific studies on the magnetic structure of the equiatomic Gadolinium-Platinum (1/1) compound using elastic neutron scattering. While studies exist for other gadolinium-platinum intermetallics, such as GdPt2In which exhibits ferromagnetic ordering, and for various other gadolinium alloys which show complex magnetic structures, no dedicated neutron diffraction data for GdPt (1/1) is publicly available. researchgate.netaps.orgbohrium.com
Inelastic Neutron Scattering for Spin and Lattice Dynamics
Inelastic neutron scattering (INS) involves the exchange of energy between the neutron and the sample, providing detailed information about the dynamic processes within the material. researchgate.net This technique can probe collective excitations such as phonons (lattice vibrations) and magnons (spin waves), which are fundamental to understanding the thermal and magnetic properties of a solid. arxiv.orgaps.orgaps.org
There are currently no published inelastic neutron scattering studies specifically focused on the spin and lattice dynamics of the Gadolinium-Platinum (1/1) compound. Such studies would be invaluable for understanding the nature of magnetic exchange interactions and the vibrational properties of the GdPt lattice.
X-ray Based Spectroscopies
X-ray Absorption Fine Structure (EXAFS) for Local Atomic Structure and Coordination
Extended X-ray Absorption Fine Structure (EXAFS) refers to the oscillations on the high-energy side of an X-ray absorption edge. aps.orgaps.org Analysis of these oscillations can provide precise information about the local atomic environment of a specific element, including the number, type, and distance of neighboring atoms.
While no specific EXAFS data for the Gadolinium-Platinum (1/1) compound are available, a study on related platinum-gadolinium thin films with different stoichiometries (Pt5Gd and Pt7.5Gd) has been conducted. This research utilized EXAFS to investigate the local atomic structure and strain in these alloys, demonstrating the utility of the technique for this class of materials. The findings from these related compounds are presented in the table below.
| Compound | Technique | Key Findings |
|---|---|---|
| Pt5Gd and Pt7.5Gd Thin Films | EXAFS | Revealed compressive strain in the platinum overlayer, which correlates with their electrocatalytic activity for the oxygen reduction reaction. |
X-ray Absorption Near Edge Structure (XANES) for Electronic States
X-ray Absorption Near Edge Structure (XANES) focuses on the region close to an absorption edge. uu.nlresearchgate.netyoutube.com The features in a XANES spectrum are sensitive to the oxidation state, coordination chemistry, and the unoccupied density of electronic states of the absorbing atom. uu.nlresearchgate.net
There is a lack of published XANES studies specifically for the Gadolinium-Platinum (1/1) compound. Research on other intermetallic compounds, such as PtGa, has shown that XANES can be used to investigate the occupancy of the platinum 5d-states, highlighting the potential of this technique for understanding the electronic structure of GdPt. acs.org
Mössbauer Spectroscopy (e.g., ¹⁵⁵Gd Mössbauer Spectroscopy)
Mössbauer spectroscopy stands as a powerful, high-resolution technique for investigating the local electronic and magnetic environment of specific nuclei within a solid material. The technique is predicated on the recoilless nuclear resonance absorption of gamma rays, an effect discovered by Rudolf Mössbauer. The extreme energy resolution of this method allows for the detection of minute shifts and splittings in nuclear energy levels caused by hyperfine interactions between the nucleus and its surrounding electrons. For the intermetallic compound Gadolinium-platinum (1/1), or GdPt, ¹⁵⁵Gd Mössbauer spectroscopy is the specific application of this technique used to probe the gadolinium nucleus.
The primary hyperfine interactions that can be resolved in a ¹⁵⁵Gd Mössbauer spectrum provide detailed insights into the material's properties:
Isomer Shift (IS): This parameter is a measure of the difference in the s-electron density at the nucleus between the gamma-ray source and the absorber (the GdPt sample). It is sensitive to the valence state of the gadolinium atom and the nature of the chemical bonding with the neighboring platinum atoms.
Quadrupole Splitting (QS): This arises from the interaction of the nuclear quadrupole moment of ¹⁵⁵Gd with the electric field gradient (EFG) at the nucleus. The EFG is generated by a non-spherical distribution of electron charge and the arrangement of surrounding ions in the crystal lattice. The magnitude of the quadrupole splitting provides information about the symmetry of the gadolinium site in the crystal structure.
Magnetic Hyperfine Field (B_hf): In magnetically ordered materials, the interaction between the nuclear magnetic moment and the effective magnetic field at the nucleus leads to a splitting of the nuclear energy levels. This magnetic field is primarily produced by the atom's own unpaired 4f electrons, with contributions from conduction electrons and neighboring atoms. The measurement of the hyperfine field is a direct probe of the magnetic state of the gadolinium atoms in the GdPt compound.
Detailed research into the Mössbauer spectroscopy of various gadolinium-based intermetallic compounds has been conducted to elucidate their complex magnetic and electronic properties. Studies on series of Gd-X compounds (where X is a transition metal) have revealed systematic trends in the hyperfine parameters. For instance, investigations have shown that the isomer shift in such compounds is influenced by charge transfer between the gadolinium and the transition metal atoms.
Therefore, a representative data table for the hyperfine parameters of Gadolinium-platinum (1/1) cannot be provided at this time due to the absence of specific experimental data in the surveyed literature. Further research or access to more specialized, non-public archives would be required to obtain these detailed research findings.
Theoretical and Computational Modeling
Density Functional Theory (DFT) Simulations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is extensively applied to predict various material properties from first principles.
While specific DFT studies on the structural optimization and stability of the equiatomic GdPt (1/1) compound are not extensively documented in publicly available research, the stability of related gadolinium-platinum compounds has been investigated. For instance, DFT calculations are used to assess the structural stability of more complex systems like the filled skutterudites, such as GdPt4Sb12, by examining their total ground state energy and cohesive energy. rsc.orgresearchgate.net These calculations often employ equations of state, like the Brich Murnaghan equation, to determine the most stable configurations. rsc.orgresearchgate.net Furthermore, the stability of such structures is also inferred by analyzing their second-order elastic constants. rsc.orgresearchgate.net In the context of Laves phases like GdPt2, DFT has been used to understand their stability and the nature of point defects. springerprofessional.de For thin films, it has been noted that equiatomic GdPt has the lowest formation energy among Gd-Pt alloys, suggesting a tendency for its formation at interfaces.
Electronic band structure calculations are fundamental to understanding the electronic properties of a material. For related compounds, DFT calculations have been performed to elucidate their electronic nature. In the half-Heusler compound GdPtBi, DFT calculations have shown a band structure similar to the semiconductor HgTe, with the conduction and valence bands touching near the Fermi level. aps.org Depending on the spin splitting, these materials can exhibit non-trivial topological states. aps.org For the Laves phase compound GdPt2, electronic band structure calculations have also been performed. springerprofessional.de In the case of the filled skutterudite (B1172440) GdPt4Sb12, electronic structure calculations using methods like the Perdew–Burke–Ernzerhof Generalised Gradient Approximation (PBE-GGA) and Tran–Blaha modified Becke–Johnson (TB-mBJ) have been employed to define their electronic behavior. rsc.orgresearchgate.net
Analysis of spin polarization and orbital hybridization provides deeper insight into the electronic and magnetic properties. While specific data for GdPt (1/1) is scarce, studies on related materials offer valuable parallels. For instance, in many intermetallic compounds containing rare earths and platinum-group metals, the hybridization between the rare-earth 5d and transition metal d-orbitals is a key factor in determining the electronic and magnetic ground state. Spin-polarized DFT calculations can reveal the degree of spin polarization at the Fermi level, which is crucial for applications in spintronics. The electronic structure of compounds like GdPt4Sb12 has been meticulously defined through quantum mechanical treatments using distinct spin-polarized approximation schemes. rsc.orgresearchgate.net
Phenomenological Models for Material Properties
Phenomenological models provide a framework to understand and quantify the macroscopic properties of materials based on experimental observations.
The magnetic susceptibility of paramagnetic materials above their ordering temperature often follows the Curie-Weiss law. This model is frequently applied to describe the magnetic behavior of gadolinium-containing compounds.
The Curie-Weiss law is given by the equation:
χ = C / (T - θ_p)
where:
χ is the magnetic susceptibility.
C is the Curie constant, which is proportional to the square of the effective magnetic moment.
T is the absolute temperature.
θ_p is the paramagnetic Curie temperature, which provides information about the nature and strength of the magnetic interactions. A positive θ_p indicates dominant ferromagnetic interactions, while a negative value suggests antiferromagnetic interactions.
Experimental studies on various gadolinium-platinum alloys and related compounds have shown that their magnetic susceptibility in the paramagnetic state can be well-described by the Curie-Weiss law. For example, measurements on the half-Heusler compound GdPtBi show that it follows the Curie-Weiss law at temperatures above its antiferromagnetic transition. aps.org Similarly, the ternary compound GdPt2In exhibits Curie-Weiss behavior, with experimental data yielding an effective magnetic moment for the gadolinium atom. researchgate.net The ferromagnetic nature of GdPt, with a reported Curie temperature of 68 K, suggests that it would exhibit a positive paramagnetic Curie temperature, indicative of ferromagnetic interactions among the magnetic moments. aps.org
Table 1: Investigated Theoretical and Phenomenological Models for Gadolinium-Platinum (1/1) and Related Compounds
| Model/Theory | Subject of Investigation | Compound(s) Studied | Key Findings |
|---|---|---|---|
| Density Functional Theory (DFT) | Structural Stability | GdPt4Sb12, GdPt2 | Assessed through ground state energy, cohesive energy, and elastic constants. rsc.orgresearchgate.netspringerprofessional.de |
| Density Functional Theory (DFT) | Electronic Band Structure | GdPtBi, GdPt4Sb12 | Revealed semiconductor-like and metallic behaviors, respectively. rsc.orgresearchgate.netaps.org |
| Density Functional Theory (DFT) | Magnetic Moment | GdPt4Sb12 | Calculated spin-magnetic moments. rsc.orgresearchgate.net |
| Curie-Weiss Model | Magnetic Susceptibility | GdPt, GdPtBi, GdPt2In | Describes the paramagnetic behavior and indicates the nature of magnetic interactions. aps.orgresearchgate.net |
Heisenberg Model for Magnetic Ordering Temperature
The magnetic properties of materials are fundamentally governed by the interactions between the magnetic moments of their constituent atoms. The Heisenberg model is a cornerstone of solid-state physics that provides a quantum mechanical description of magnetism. wikipedia.org In this model, the magnetic moments are treated as quantum mechanical spin operators, and their interaction energy is described by the exchange interaction. ntnu.no The nature of this interaction, whether it favors parallel (ferromagnetic) or anti-parallel (antiferromagnetic) alignment of neighboring spins, determines the magnetic ordering of the material at low temperatures. ntnu.no
For the intermetallic compound GdPt, experimental studies have revealed ferromagnetic ordering at low temperatures. The magnetic ordering temperature, or Curie temperature (T_C), is a critical parameter that can be understood within the framework of the Heisenberg model. It represents the temperature below which the thermal energy is no longer sufficient to overcome the exchange interactions, leading to a spontaneous alignment of the magnetic moments.
Research on the magnetic properties of Gd-Pt alloys has identified the Curie temperature for GdPt to be approximately 68 K. aps.org This ferromagnetic behavior arises from the exchange interactions between the gadolinium and platinum atoms within the crystal lattice. The strength of these interactions, which can be modeled using exchange constants in the Heisenberg Hamiltonian, dictates the value of the Curie temperature. ntnu.no While detailed first-principles calculations of the exchange parameters for GdPt are complex, the experimentally determined T_C provides a crucial benchmark for theoretical models.
| Property | Value | Model/Method |
|---|---|---|
| Magnetic Ordering Type | Ferromagnetic | Experimental Observation |
| Curie Temperature (T_C) | 68 K | Experimental Measurement aps.org |
Miedema's Model for Enthalpies of Formation
Miedema's model is a semi-empirical approach that has proven to be a powerful tool for estimating the enthalpy of formation of metallic alloys. wikipedia.orgdoe.gov The model is based on the principle that the enthalpy of formation can be described by the differences in electronegativity and electron density at the boundary of the Wigner-Seitz cells of the constituent elements. researchgate.net It provides a valuable method for predicting the stability of intermetallic compounds without the need for extensive experimental measurements or complex quantum mechanical calculations. wikipedia.org
The enthalpy of formation (ΔH_f) is a key thermodynamic quantity that indicates the stability of a compound relative to its constituent elements. A negative enthalpy of formation signifies that the formation of the compound is an exothermic process and that the compound is stable. For the GdPt system, experimental measurements of the Gibbs free energy of formation have been performed. From these measurements, the enthalpy of formation for Gd₀.₅₀Pt₀.₅₀ can be derived.
A study on the thermodynamic properties of platinum-rich intermetallics in the Pt-Gd system determined the Gibbs energy of formation for Gd₀.₅₀Pt₀.₅₀ to be ΔG_M = -104000 + 0.80 T (±380) J/mol. jst.go.jp The enthalpy of formation (ΔH) corresponds to the term that is independent of temperature, thus for GdPt, the enthalpy of formation is approximately -104 kJ/mol. This large negative value indicates a strong thermodynamic driving force for the formation of the GdPt compound from its elemental constituents, gadolinium and platinum.
| Parameter | Value | Source |
|---|---|---|
| Enthalpy of Formation (ΔH) | -104 kJ/mol | Derived from Gibbs Energy Measurements jst.go.jp |
Quasi-harmonic Debye Model for Thermodynamic Properties
The quasi-harmonic Debye model is a computational method used to determine the thermodynamic properties of crystalline solids as a function of temperature and pressure. researchgate.netuc.edu This model extends the simple Debye model, which treats the vibrations of the atomic lattice as phonons in a continuous medium, by incorporating the volume dependence of the vibrational frequencies. wikipedia.org This "quasi-harmonic" approximation allows for the calculation of properties that arise from the anharmonicity of the lattice vibrations, such as thermal expansion. researchgate.net
The model allows for the computation of a range of important thermodynamic properties. By minimizing the non-equilibrium Gibbs free energy with respect to volume at given pressures and temperatures, one can derive these properties. researchgate.net Key thermodynamic quantities that can be calculated using the quasi-harmonic Debye model include the Debye temperature (θ_D), heat capacity (C_v and C_p), entropy (S), and the coefficient of thermal expansion (α). The Debye temperature is a particularly important parameter as it represents the temperature at which the highest frequency vibrational modes of the crystal lattice are excited. researchgate.net
While the quasi-harmonic Debye model is a powerful tool for predicting the thermodynamic behavior of materials, specific computational studies applying this model to the Gadolinium-Platinum (1/1) compound are not readily found in the surveyed literature. However, the application of this model would be invaluable for understanding its thermal properties. The necessary inputs for such a calculation would be the total energy versus volume data, which can be obtained from first-principles electronic structure calculations. The output would provide a comprehensive picture of the thermodynamic stability and behavior of GdPt at different temperatures and pressures.
| Thermodynamic Property | Description |
|---|---|
| Debye Temperature (θ_D) | Temperature at which the highest frequency vibrational modes are excited. researchgate.net |
| Heat Capacity (C_v, C_p) | The amount of heat required to raise the temperature of the material. |
| Entropy (S) | A measure of the disorder or randomness of the system. |
| Coefficient of Thermal Expansion (α) | Describes how the size of the material changes with a change in temperature. |
Selected Research Applications and Emerging Phenomena
Electrocatalysis (Oxygen Reduction Reaction – ORR)
The oxygen reduction reaction (ORR) is a critical process in energy conversion technologies such as fuel cells. While specific data on the electrocatalytic performance of GdPt (1/1) is not available, studies on other Pt-Gd alloys suggest that the inclusion of gadolinium can significantly influence catalytic activity.
Spin Modulation Strategies in Catalytic Processes
The manipulation of electron spin, or "spintronics," in catalysis is an emerging strategy to enhance reaction rates. In some catalytic systems, controlling the spin state of active sites can optimize the adsorption of reactants and intermediates, thereby boosting catalytic efficiency. Research on dual-atom catalysts has indicated that adjusting the spin states of the active centers can directly alter the d-orbital occupancy, which in turn affects the bonding strength with intermediates and energy transfer during electrochemical reactions. rsc.org Strategies for spin manipulation include altering the crystal field symmetry, tuning the local coordination environment, introducing adjacent modulation sites, and applying an external magnetic field. nih.gov While these principles are established, their specific application and effects in a GdPt (1/1) catalyst for ORR have not been documented.
Role of Strain and Electronic Structure in Catalytic Activity
The catalytic activity of platinum-based alloys is known to be highly sensitive to lattice strain and electronic structure. eurekalert.orgelsevierpure.com Alloying platinum with other elements can induce strain in the Pt lattice, which modifies the d-band center and, consequently, the binding energy of oxygenated species. researchgate.net For instance, compressive strain in the Pt surface layer of Pt-based core-shell nanoparticles has been shown to weaken the chemisorption of oxygenated species, leading to enhanced ORR activity. researchgate.net In the broader context of Pt-lanthanide alloys, it has been observed that the formation of a strained Pt overlayer, resulting from the alloying with elements like gadolinium, can weaken the binding energy between platinum and oxygen, thereby enhancing ORR kinetics. researchgate.net However, the specific strain effects and the resulting electronic structure modifications in a 1:1 GdPt alloy, and their impact on ORR activity, are yet to be determined. Computational studies using Density Functional Theory (DFT) are powerful tools for predicting and understanding these relationships but have not been specifically reported for GdPt (1/1). researchgate.net
Spintronics and Spin-Orbit Torque Devices
Spintronics, or spin electronics, utilizes the intrinsic spin of electrons in addition to their charge to develop new and improved electronic devices. geeksforgeeks.orgaps.orgresearchgate.netyoutube.com A key phenomenon in this field is the spin-orbit torque (SOT), which allows for the manipulation of magnetization in magnetic materials through an electric current. researchgate.netnih.govethz.chyoutube.comyoutube.com This has promising applications in the development of next-generation memory and logic devices.
Research on heterostructures involving gadolinium and platinum has shown interesting SOT properties. For example, studies on ferrimagnetic Gd/Fe multilayers have demonstrated that the SOT efficiency can be tuned and can be comparable to that of pure platinum under certain conditions. ethz.ch Similarly, investigations into Pt/GdIG (gadolinium iron garnet) bilayers have explored the enhancement of SOT near the compensation temperature. researchgate.net However, these studies involve layered structures or gadolinium compounds other than the 1:1 alloy with platinum. The intrinsic SOT efficiency and the potential for developing spintronic devices based on the specific GdPt (1/1) compound have not been reported.
Quantum Materials and Topological Phases
Quantum materials exhibit properties that can only be described by quantum mechanics, often leading to exotic phenomena. nih.gov This includes materials with topological phases of matter, where the electronic properties are protected by symmetry and are robust against certain types of disorder. aps.orgarxiv.orgarxiv.orgpirsa.orgaps.org
Chiral Crystal Structures and Novel Spin Textures (e.g., Magnetic Skyrmions, Chiral Soliton Lattices)
The crystal structure of a material plays a crucial role in determining its electronic and magnetic properties. Chiral crystal structures, which lack inversion symmetry, are of particular interest as they can host unconventional magnetic states like skyrmions and chiral soliton lattices. arxiv.orgresearchgate.netaps.orgresearchgate.net These are topologically protected, swirling spin textures that are promising for future spintronic applications.
Berry Phase Effects in Electronic Transport
The Berry phase is a quantum mechanical phase acquired by a system's wavefunction as it undergoes a cyclic evolution. ntnu.edu.twcornell.eduarxiv.orgaps.org In solids, the Berry phase of electron wavefunctions can have profound effects on electronic properties, giving rise to phenomena such as the anomalous Hall effect and topological insulators. ntnu.edu.twcornell.eduaps.orgaps.org The study of Berry phase effects is integral to understanding the electronic transport in quantum materials.
While the concept of the Berry phase is fundamental, its specific manifestation in the electronic transport properties of GdPt (1/1) has not been a subject of detailed investigation in the available literature. Theoretical calculations and experimental measurements would be necessary to elucidate the role of Berry phase effects in this particular compound.
Thermoelectric Materials Potential
The quest for efficient thermoelectric materials, which can convert waste heat into useful electrical energy, has led to the investigation of a wide array of compounds. The Seebeck coefficient is a key metric for a material's thermoelectric potential, representing the magnitude of induced thermoelectric voltage in response to a temperature difference. wikipedia.org For a material to be effective, a high Seebeck coefficient is desirable, along with high electrical conductivity and low thermal conductivity. cornell.edunih.gov
In the context of rare-earth-platinum compounds, research has been conducted to understand their transport properties. While extensive data on Gadolinium-platinum (1/1) is not broadly available, studies on related compounds provide insights. For instance, doping lead telluride (PbTe) with gadolinium has been shown to enhance the electron effective mass, which in turn significantly improves the Seebeck coefficient. researchgate.net The thermoelectric properties of various platinum metal complexes are also under investigation, revealing that the ligands in molecular complexes play a significant role in their electrical and thermal properties. researchgate.net Research into nanostructured materials, such as granular metals, indicates that electron-electron interactions can lead to an increased thermopower as the grain size decreases, suggesting a pathway for enhancing thermoelectric performance in nanoscale alloys. aps.org
| Material System | Key Finding Related to Thermoelectric Potential | Citation |
| Gd-doped PbTe | Enhances electron effective mass, significantly improving the Seebeck coefficient. | researchgate.net |
| Platinum Metal Complexes | Ligands in the molecular structure significantly influence electrical and thermal properties. | researchgate.net |
| Nanogranular Metals | Electron-electron interactions can increase thermopower with decreasing grain size. | aps.org |
Materials for Energy Storage and Advanced Electronic Devices
Gadolinium and platinum, as individual elements and in various compounds, exhibit properties that are highly valuable for energy storage and advanced electronic devices. Gadolinium compounds are particularly noted for their magnetic properties, which are leveraged in data storage technologies. aemree.com For example, gadolinium oxide (Gd₂O₃) is used in magneto-optical devices for data storage due to its high magnetization and low coercive force. stanfordmaterials.com Furthermore, gadolinium is a component in gadolinium yttrium garnet, which has applications in microwave and optical components. wikipedia.org
Platinum is a crucial material in the microelectronics industry, utilized in thin-film technology for fabricating integrated circuits, sensors, and display technology. ingentaconnect.com Its stability and conductive properties make it ideal for creating low-resistance contacts on silicon and for use as electrodes in thin-film capacitors. ingentaconnect.com The combination of platinum with rare-earth elements like gadolinium is explored for various advanced applications. For instance, platinum-gadolinium complexes have been investigated as potential theranostic agents, which combine diagnostic imaging and therapeutic functions. nih.govnih.gov Gadolinium oxide is also used as a dielectric material in thin-film capacitors, enabling higher capacitance and improved energy storage in a compact form factor. stanfordmaterials.com The development of alloys combining platinum with rare-earth elements is also a promising route for creating highly active and stable catalysts for energy applications, such as in fuel cells. nih.goveurekalert.org
| Material/Compound | Application Area | Relevant Property | Citation |
| Gadolinium Oxide (Gd₂O₃) | Magneto-Optical Data Storage | High magnetization, low coercive force | stanfordmaterials.com |
| Gadolinium Oxide (Gd₂O₃) | Thin-Film Capacitors | High dielectric constant, enabling increased capacitance | stanfordmaterials.com |
| Platinum | Integrated Circuits | Low resistance, high stability for contacts and electrodes | ingentaconnect.com |
| Platinum-Rare Earth Alloys | Catalysis (e.g., Fuel Cells) | High catalytic activity and stability | nih.goveurekalert.org |
Spin Calorimetry and Nanoscale Heat Transport in Heterostructures (e.g., Pt/GdIG)
Heterostructures combining platinum (Pt) with gadolinium iron garnet (GdIG) are central to the field of spin caloritronics, which studies the interplay between spin and heat transport. researchgate.net These Pt/GdIG systems are particularly important for investigating phenomena like the spin Seebeck effect (SSE), where a temperature gradient across the material generates a spin current. anl.govresearchgate.net This spin current can then be detected in the adjacent platinum layer via the inverse spin Hall effect (ISHE), which converts the spin current into a measurable voltage. aip.orgaip.org
The magnetic properties of the GdIG layer, a ferrimagnetic insulator, are crucial. researchgate.net GdIG has a magnetic compensation temperature (TComp) at which the magnetizations of its sublattices cancel out. osti.gov The SSE signal in Pt/GdIG heterostructures exhibits a sign change around this compensation temperature, a key characteristic that is actively studied. researchgate.netresearchgate.net Research also focuses on the nanoscale heat transport within these structures. anl.gov Understanding how heat is transported by phonons (lattice vibrations) and magnons (quantized spin waves) across the Pt/GdIG interface is essential for designing and optimizing spin-caloritronic devices. anl.govyoutube.comumich.edupatrickehopkins.com The efficiency of these devices depends on factors like the spin-mixing conductance at the interface and minimizing magnon scattering at grain boundaries in polycrystalline films. aip.orgosti.gov
| Phenomenon/Component | Description | Role in Pt/GdIG Heterostructures | Citation |
| Spin Seebeck Effect (SSE) | Generation of a spin current from a thermal gradient. | A temperature gradient in the GdIG layer generates a spin current that flows into the Pt layer. | researchgate.netresearchgate.net |
| Inverse Spin Hall Effect (ISHE) | Conversion of a spin current into a charge current (voltage). | The Pt layer converts the spin current from the GdIG into a detectable voltage. | aip.orgaip.org |
| Gadolinium Iron Garnet (GdIG) | A ferrimagnetic insulator with a magnetic compensation temperature. | Serves as the source for the thermally generated spin current. | researchgate.netosti.gov |
| Nanoscale Heat Transport | The study of thermal energy transfer at nanometer length scales. | Critical for understanding the temperature gradients that drive the SSE and the overall device efficiency. | anl.govumich.edu |
Future Research Directions
Exploration of Novel Gadolinium-Platinum Stoichiometries and Their Metastable Phases
The investigation into the gadolinium-platinum phase diagram is far from complete. While some stoichiometries have been studied, a systematic exploration of novel compositions and their metastable phases could unveil materials with unprecedented properties.
Future research should focus on the synthesis and characterization of new Gd-Pt compounds beyond the established phases. Techniques such as arc-melting, high-pressure synthesis, and thin-film deposition can be employed to access a wider range of stoichiometries. The exploration of metastable phases, which exist in a non-equilibrium state, is particularly promising. nih.govnih.govarxiv.orgaps.org These phases can exhibit unique crystal structures and, consequently, distinct physical and chemical properties not found in their stable counterparts. For instance, studies on other intermetallic systems have shown that metastable phases can possess enhanced catalytic activity or superior magnetic properties. nih.gov Theoretical predictions using computational methods like density functional theory (DFT) can guide experimental efforts by identifying potentially stable or synthesizable metastable structures. nih.gov
Tailoring Quantum Phenomena through Compositional and Structural Modifications
The interplay between the localized 4f electrons of gadolinium and the itinerant d-electrons of platinum can give rise to a rich variety of quantum phenomena. Future research will aim to understand and control these phenomena by precisely tuning the composition and crystal structure of Gd-Pt alloys.
One area of significant interest is the study of quantum critical phenomena. aps.orgd-nb.infoaps.orgarxiv.org By systematically varying the Gd:Pt ratio or introducing dopants, it may be possible to drive the material towards a quantum critical point, a zero-temperature phase transition where quantum fluctuations dominate. This could lead to the emergence of unconventional superconductivity or non-Fermi liquid behavior. Furthermore, the synthesis of nanostructured Gd-Pt materials, such as nanoparticles and thin films, offers another avenue for tuning quantum properties through quantum confinement and surface effects. The controlled creation of strained Pt-Gd alloy cores with a Pt overlayer, for example, has been shown to weaken the binding energy of oxygen, which could have implications for catalysis. nih.gov
Advanced in-situ and Operando Characterization Techniques for Dynamic Processes
To gain a deeper understanding of the dynamic processes that govern the properties of Gadolinium-Platinum (1/1), the application of advanced in-situ and operando characterization techniques is crucial. These methods allow for the real-time observation of material transformations under operational conditions.
Techniques such as in-situ X-ray diffraction (XRD) and transmission electron microscopy (TEM) can be used to monitor structural changes during synthesis, phase transitions, or catalytic reactions. rsc.org Operando X-ray photoelectron spectroscopy (XPS) and X-ray absorption spectroscopy (XAS) can provide insights into the electronic structure and chemical state of the elements at the surface of the material while a process is occurring. dtu.dkibm.com For instance, operando XPS could be employed to study the oxidation states of gadolinium and platinum during a catalytic cycle, providing valuable information for catalyst design. ibm.comxpsdatabase.net The combination of these advanced characterization techniques will be instrumental in elucidating reaction mechanisms and degradation pathways, paving the way for the rational design of more robust and efficient Gd-Pt based materials.
Integration of Multiscale Computational Approaches for Predictive Materials Design
The integration of multiscale computational modeling with experimental studies will be a cornerstone of future research on Gadolinium-Platinum (1/1). rsc.org Computational materials science offers the tools to predict material properties from first principles, accelerating the discovery and design of new materials. researchgate.netchemrxiv.org
Density functional theory (DFT) calculations can be used to predict the crystal structure, electronic band structure, and magnetic properties of different Gd-Pt stoichiometries, including the 1:1 compound. nih.govnih.gov Molecular dynamics simulations can provide insights into the dynamic behavior of the material at the atomic scale, such as diffusion processes and phase transformations. nih.gov By combining these atomistic simulations with higher-level models, a comprehensive understanding of the material's behavior across different length and time scales can be achieved. This predictive capability will enable the in-silico screening of a vast number of potential compositions and structures, guiding experimental efforts towards the most promising candidates for specific applications.
Optimization for Specific Technological Applications Beyond Current Paradigms
While gadolinium-based materials are well-known for their use as contrast agents in magnetic resonance imaging (MRI), the unique properties of Gadolinium-Platinum (1/1) could open doors to a range of other technological applications. nih.govntno.orgemjreviews.comnih.govmdpi.com Future research will focus on optimizing the material for these novel applications.
One promising area is catalysis. The combination of the oxophilic nature of gadolinium and the catalytic activity of platinum could lead to the development of highly efficient and stable catalysts for various chemical reactions, such as the oxygen reduction reaction in fuel cells. nih.gov The ability to tune the electronic and geometric structure of Pt-rare earth alloys offers a pathway to enhance catalytic performance. nih.govdtu.dk Another potential application lies in the field of theranostics, where a single agent can be used for both therapy and diagnosis. Platinum-gadolinium complexes have already shown promise as potential single-molecular theranostic agents for cancer treatment. nih.gov Further research into the 1:1 compound could lead to the development of more effective theranostic platforms. Additionally, the magnetic properties of Gd-Pt compounds could be harnessed for applications in data storage or spintronics.
Q & A
Q. What experimental methodologies are optimal for synthesizing Gadolinium-Platinum (1/1) intermetallic compounds?
Synthesis of Gd-Pt (1:1) requires precise control of stoichiometry and reaction conditions. A two-step approach is recommended: (1) arc-melting under inert atmosphere to ensure homogeneity, followed by (2) annealing at 800–1000°C for 72–120 hours to stabilize the crystal structure . Characterization via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) is critical to verify phase purity and atomic ratios. Researchers should document furnace parameters (temperature ramp rates, dwell times) and environmental controls (argon flow rates) to enable reproducibility .
Q. How can researchers resolve contradictions in reported magnetic properties of Gd-Pt (1/1) compounds?
Discrepancies in magnetic data (e.g., paramagnetic vs. ferromagnetic behavior) often arise from sample purity or measurement techniques. To address this:
- Standardize sample preparation (e.g., eliminate oxygen contamination via glovebox handling).
- Use SQUID magnetometry with field-cooled (FC) and zero-field-cooled (ZFC) protocols to distinguish intrinsic magnetism from artifacts.
- Cross-validate results with Mössbauer spectroscopy or neutron diffraction to probe hyperfine interactions .
Q. What are the best practices for characterizing the electronic structure of Gd-Pt (1/1) systems?
Combine experimental and computational methods:
- X-ray photoelectron spectroscopy (XPS): Resolve oxidation states of Gd (typically +3) and Pt (0 or +2) .
- Density functional theory (DFT): Model band structures and hybridization effects between Gd-4f and Pt-5d orbitals.
- Synchrotron-based techniques: Utilize X-ray absorption near-edge structure (XANES) to validate theoretical predictions .
Advanced Research Questions
Q. How can researchers design experiments to probe the catalytic activity of Gd-Pt (1/1) surfaces while minimizing confounding variables?
- Controlled surface exposure: Use ultra-high-vacuum (UHV) systems to prepare atomically clean surfaces.
- In situ characterization: Pair catalytic testing (e.g., hydrogen evolution reaction) with ambient-pressure XPS to track surface oxidation states during reactivity .
- Statistical design: Employ factorial experiments to isolate the effects of temperature, pressure, and surface defects on activity .
Q. What strategies reconcile contradictory data on the thermal stability of Gd-Pt (1/1) under oxidative conditions?
Divergent thermogravimetric analysis (TGA) results may stem from varying oxygen partial pressures or heating rates. Recommendations:
- Perform TGA under controlled (e.g., using mass-flow controllers).
- Apply the Kissinger method to calculate activation energies for oxidation, ensuring heating rates span 2–20°C/min .
- Validate with post-annealing XRD to identify phase decomposition pathways .
Q. How can machine learning (ML) enhance the prediction of Gd-Pt (1/1) properties for high-throughput screening?
- Dataset curation: Compile experimental data (e.g., lattice parameters, magnetic moments) from peer-reviewed studies, excluding non-validated sources like patents or preprints .
- Feature selection: Prioritize descriptors such as electronegativity differences, atomic radii ratios, and DFT-derived charge densities.
- Model validation: Use leave-one-out cross-validation (LOOCV) to assess predictive accuracy for properties like Curie temperature .
Q. What methodological frameworks ensure ethical and feasible studies on Gd-Pt (1/1) toxicity in biomedical applications?
- PICO framework: Define Population (e.g., in vitro cell lines), Intervention (Gd-Pt nanoparticles), Comparison (pure Gd or Pt controls), and Outcomes (cytotoxicity assays) .
- FINER criteria: Ensure studies are Feasible (access to biosafety-level labs), Novel (mechanistic toxicity pathways), Ethical (IACUC approval), and Relevant (comparison to FDA-approved contrast agents) .
Methodological Guidelines
- Data reproducibility: Document all synthesis parameters (e.g., precursor purity, furnace calibration logs) in supplemental materials .
- Conflict resolution: Use sensitivity analyses to quantify uncertainty in conflicting datasets (e.g., Monte Carlo simulations for magnetic susceptibility measurements) .
- Peer review alignment: Structure manuscripts per IMRaD (Introduction, Methods, Results, Discussion) and cite primary literature on Gd-Pt phase diagrams .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
